Cobalt(II) bis(acetylacetonate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

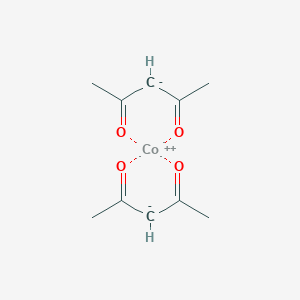

Cobalt(II) bis(acetylacetonate) is a coordination compound with the chemical formula Co(C_5H_7O_2)_2. It is a complex derived from cobalt and acetylacetone, a β-diketone. This compound is known for its vibrant red color and is commonly used in various chemical processes due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cobalt(II) bis(acetylacetonate) is typically synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The base helps in deprotonating the acetylacetone, facilitating the formation of the complex. The reaction can be represented as follows:

Co2++2C5H8O2→Co(C5H7O2)2+2H+

The product is then recrystallized from solvents like acetone or methanol to obtain pure Cobalt(II) bis(acetylacetonate) .

Industrial Production Methods

In industrial settings, the production of Cobalt(II) bis(acetylacetonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Cobalt(II) bis(acetylacetonate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.

Major Products

Oxidation: Cobalt(III) acetylacetonate.

Reduction: Cobalt nanoparticles or cobalt(I) complexes.

Substitution: Mixed-ligand cobalt complexes.

Applications De Recherche Scientifique

Chemical Properties and Structure

Cobalt(II) bis(acetylacetonate) is a coordination complex formed by two acetylacetonate ligands coordinating to a cobalt ion. Its structure allows for solubility in organic solvents and the formation of chelate rings, which enhance its stability and reactivity in various chemical processes .

Catalytic Applications

Cobalt(II) bis(acetylacetonate) serves as an effective catalyst in several organic reactions, particularly those involving the formation of complex organic molecules.

- Hydrogen Atom Transfer (HAT) Reactions : Co(acac)₂ is utilized in HAT hydrofunctionalization reactions, enabling the Markovnikov-selective addition of functional groups to alkenes. This method has been shown to be efficient for various substrates, demonstrating high regioselectivity .

- Isocyanide Insertion Reactions : It catalyzes the insertion of isocyanides into amines to form ureas and azaheterocycles, which are valuable intermediates in pharmaceutical synthesis .

- C-H Functionalization : Cobalt(II) bis(acetylacetonate) facilitates C-H functionalization reactions via imidate assistance, which is crucial for synthesizing complex organic molecules .

- Epoxidation of Olefins : It has been anchored onto magnetic mesoporous silica nanospheres to act as a catalyst for olefin epoxidation, highlighting its role in catalysis research .

Co(acac)₂ has shown promise as an electrocatalyst for the oxygen reduction reaction (ORR) in alkaline media. Its hybrid materials exhibit high electrocatalytic activity and durability, making it suitable for energy conversion applications like fuel cells .

Material Science

In material science, Cobalt(II) bis(acetylacetonate) is employed in the fabrication of various nanostructured materials through chemical vapor deposition (CVD) techniques. These materials have potential applications in electronics and photonics due to their unique optical and electronic properties .

Case Study 1: Hydrofunctionalization Reactions

A study demonstrated that using Co(acac)₂ with tert-butyl hydroperoxide and triethylsilane allows for a wide range of hydrofunctionalization reactions with alkenes. The system showed high efficiency and selectivity, paving the way for further development in complex reaction settings .

Case Study 2: Synthesis of Cobalt Nanoparticles

Research conducted at the Leibniz Institute highlighted the use of Co(acac)₂ as a precursor for cobalt nanoparticles via thermal decomposition methods. The resulting nanoparticles exhibited excellent electrochemical performance, indicating their potential use in energy storage devices .

Mécanisme D'action

The mechanism by which Cobalt(II) bis(acetylacetonate) exerts its effects involves coordination chemistry. The acetylacetonate ligands form a stable chelate ring with the cobalt ion, which can then participate in various catalytic cycles. The compound can facilitate electron transfer processes, making it effective in redox reactions. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the coordination of the cobalt center with substrates or other reactants .

Comparaison Avec Des Composés Similaires

Cobalt(II) bis(acetylacetonate) is compared with other metal acetylacetonates, such as:

Nickel(II) bis(acetylacetonate): Similar in structure but has different magnetic and catalytic properties.

Copper(II) bis(acetylacetonate): Known for its use in organic synthesis and as a precursor for copper nanoparticles.

Iron(III) tris(acetylacetonate): Used in various catalytic processes and as a precursor for iron oxide nanoparticles.

Uniqueness

Cobalt(II) bis(acetylacetonate) is unique due to its specific redox properties and stability, making it particularly useful in catalytic applications where other metal acetylacetonates may not perform as effectively .

Propriétés

Numéro CAS |

14024-48-7 |

|---|---|

Formule moléculaire |

C10H16CoO4 |

Poids moléculaire |

259.16 g/mol |

Nom IUPAC |

cobalt;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

Clé InChI |

FCEOGYWNOSBEPV-UHFFFAOYSA-N |

SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2] |

SMILES isomérique |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |

Key on ui other cas no. |

14024-48-7 |

Description physique |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

Pictogrammes |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.